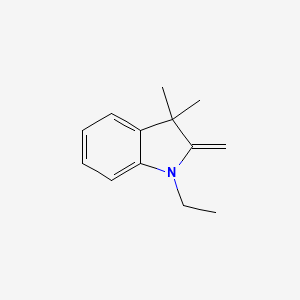

1-Ethyl-3,3-dimethyl-2-methyleneindoline

Descripción

1-Ethyl-3,3-dimethyl-2-methyleneindoline (TH-1) is a substituted indoline derivative characterized by a methylene group at position 2, an ethyl group at position 1, and two methyl groups at position 2. Its synthesis involves alkylation of 2,3,3-trimethyl-3H-indole with ethyl bromide in acetonitrile under basic conditions (KOH), yielding a versatile intermediate for photochromic spiropyrans . TH-1 is notable for its high reactivity due to the electron-rich methylene group, enabling applications in light-responsive materials and organic synthesis.

Propiedades

Número CAS |

73718-62-4 |

|---|---|

Fórmula molecular |

C13H17N |

Peso molecular |

187.28 g/mol |

Nombre IUPAC |

1-ethyl-3,3-dimethyl-2-methylideneindole |

InChI |

InChI=1S/C13H17N/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14/h6-9H,2,5H2,1,3-4H3 |

Clave InChI |

MWYTVFRHPLPLKF-UHFFFAOYSA-N |

SMILES |

CCN1C(=C)C(C2=CC=CC=C21)(C)C |

SMILES canónico |

CCN1C(=C)C(C2=CC=CC=C21)(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a detailed comparison of TH-1 with analogous indoline and aromatic compounds, emphasizing structural differences, synthesis, and applications.

2.1. 1-(3-Carboxyethyl)-3,3-dimethyl-2-methyleneindoline

- Structure : Differs from TH-1 by a 3-carboxyethyl substituent at position 1.

- Synthesis: Reacts indoline with 3-iodopropanoic acid in methyl ethyl ketone (MEK) under reflux, achieving 99% yield .

- Applications : The carboxylic acid group facilitates incorporation into polymers or coatings, particularly in light-responsive systems. Its polarity enhances solubility in polar solvents compared to TH-1.

- Key Data : Higher yield (99% vs. unspecified for TH-1) suggests efficient functionalization for advanced materials.

2.2. 3,3-Dimethyl-2-methylene-1-phenylindoline (CAS 5227-71-4)

- Structure : Replaces TH-1’s ethyl group with a phenyl ring at position 1.

- Synthesis: Not detailed in evidence, but likely involves phenyl halides as alkylating agents.

- May exhibit red-shifted absorption spectra compared to TH-1 due to extended conjugation .

- Safety : Classified under GHS standards; specific hazards unlisted but likely requires standard organic compound handling .

2.3. Ethyl 1-Ethyl-3-methyl-2-oxoindoline-3-carboxylate

- Structure : Features a 2-oxo group and ester substituent, unlike TH-1’s methylene.

- Synthesis : Likely involves oxidative or condensation pathways to introduce the oxo group.

- Applications : The oxo group reduces reactivity in cycloadditions but enhances hydrogen-bonding capacity, making it suitable for crystal engineering or pharmaceutical intermediates .

2.4. 1-Ethyl-3,5-dimethylbenzene

- Structure : Aromatic benzene ring with ethyl and methyl substituents (positions 1, 3, 5).

- Applications : Volatile organic compound (VOC) emitted by microorganisms; exhibits allelopathic effects in plants. Demonstrates how substituent positions (3,5 vs. 3,3 in TH-1) drastically alter bioactivity and volatility .

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency : TH-1 and its carboxyethyl derivative demonstrate high yields (≥90%), highlighting robust alkylation strategies for indoline functionalization .

- Photochromic Performance : TH-1-derived spiropyrans (e.g., SP-1, SP-7) show 90% yields and strong IR signals (C=C, C–N), indicating stability in photoisomerization .

- Structure-Activity Relationships : Substitution at position 1 (ethyl vs. phenyl) modulates electronic and steric effects, influencing reaction kinetics and material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.